![molecular formula C11H11BrN2O2 B1403518 Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate CAS No. 1363381-02-5](/img/structure/B1403518.png)
Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate
説明
“Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate” is a chemical compound . It is part of the imidazo[1,2-a]pyridine family, which has been found to have significant biological and therapeutic value . Imidazo[1,2-a]pyridines are known to exhibit a wide range of pharmacological activities, including antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotic properties .
Synthesis Analysis
The synthesis of 3-bromoimidazo[1,2-a]pyridines, which includes “Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate”, has been achieved from α-bromoketones and 2-aminopyridine under certain reaction conditions . The process involves a one-pot tandem cyclization/bromination when only tert-butyl hydroperoxide (TBHP) is added . The cyclization to form imidazopyridines is promoted by further bromination . This reaction occurs in ethyl acetate and does not require a base .
科学的研究の応用
Summary of the Application
This application involves the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
Methods of Application or Experimental Procedures
N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free . On the other hand, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
Results or Outcomes
The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
2. Potential Anticancer Agents
Summary of the Application
This application involves the biological evaluation of imidazopyridine derivatives as potential anticancer agents against breast cancer cells .
Methods of Application or Experimental Procedures
Two series of imidazopyridine derivatives were synthesized. It was planned to integrate the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold .
Results or Outcomes
Among the novel derivatives, compound 15 exhibited the most potent activity against the MCF7 and MDA-MB-231 cell lines with IC50 values of 1.6 and 22.4 μM, respectively .
3. Synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines
Summary of the Application
This application involves the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
Methods of Application or Experimental Procedures
N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
Results or Outcomes
The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
4. Biological Evaluation of Imidazopyridine Derivatives
Summary of the Application
This application involves the biological evaluation of imidazopyridine derivatives as potential anticancer agents against breast cancer cells .
Methods of Application or Experimental Procedures
Two series of imidazopyridine derivatives were synthesized. It was planned to integrate the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold .
Results or Outcomes
Among the novel derivatives, compound 15 exhibited the most potent activity against the MCF7 and MDA-MB-231 cell lines with IC50 values of 1.6 and 22.4 μM, respectively .
3. Chemodivergent Synthesis
Summary of the Application
This application involves the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
Methods of Application or Experimental Procedures
N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free . On the other hand, 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
Results or Outcomes
The versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
4. Potential Anticancer Agents
Summary of the Application
This application involves the biological evaluation of imidazopyridine derivatives as potential anticancer agents against breast cancer cells .
Methods of Application or Experimental Procedures
Two series of imidazopyridine derivatives were synthesized. It was planned to integrate the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold .
Results or Outcomes
Among the novel derivatives, compound 15 exhibited the most potent activity against the MCF7 and MDA-MB-231 cell lines with IC50 values of 1.6 and 22.4 μM, respectively .
Safety And Hazards
将来の方向性
Imidazo[1,2-a]pyridine cores, including “Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate”, have increasing importance in the pharmaceutical industry . They are being explored for their wide range of pharmacological activities and are being used in the development of more effective compounds for treating various conditions, including cancer .
特性
IUPAC Name |
ethyl 2-(5-bromoimidazo[1,2-a]pyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-16-11(15)6-8-7-13-10-5-3-4-9(12)14(8)10/h3-5,7H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAYNEKXOKICGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C2N1C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-bromoimidazo[1,2-A]pyridine-3-acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,7-Diaza-spiro[2.5]octane oxalate](/img/structure/B1403436.png)
![8-Boc-8-azabicyclo[3.2.1]octane-2-methanol](/img/structure/B1403439.png)
![Methyl 1',2'-dihydro-2'-oxo-spiro[cyclopropane-1,3'-[3H]indole]-6'-carboxylate](/img/structure/B1403440.png)
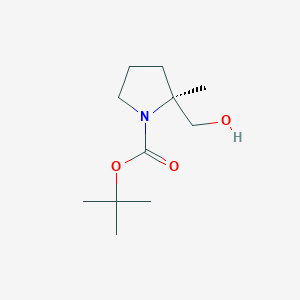
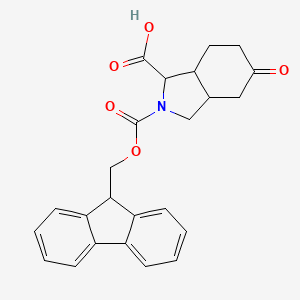
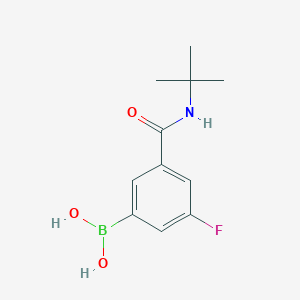
![endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B1403446.png)
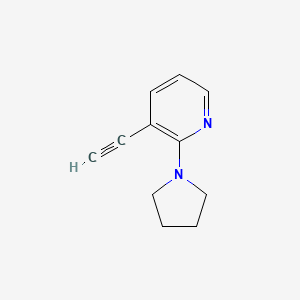
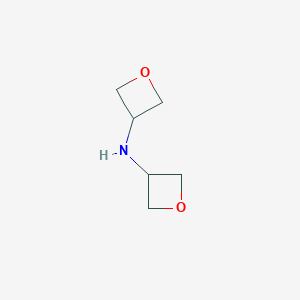
![5-Amino-1-Boc-hexahydrocyclopenta[b]pyrrole](/img/structure/B1403452.png)
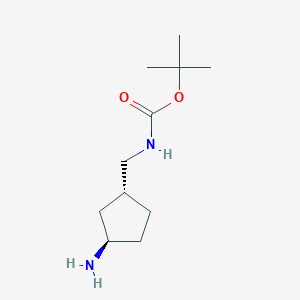
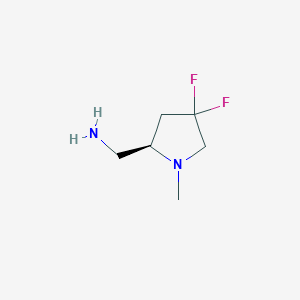
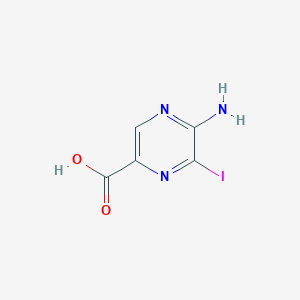
![2-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B1403458.png)